molecular formula C7H9NO2 B1314322 Pyridine-2,3-dimethanol CAS No. 38070-79-0

Pyridine-2,3-dimethanol

Cat. No. B1314322
CAS RN: 38070-79-0
M. Wt: 139.15 g/mol
InChI Key: DFTLQVHYDAMGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine-2,3-dimethanol is a chemical compound with the molecular formula C7H9NO2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Pyridine-2,3-dimethanol consists of a pyridine ring with two methanol groups attached to the 2nd and 3rd carbon atoms . The molecular weight of Pyridine-2,3-dimethanol is 139.15 g/mol .


Physical And Chemical Properties Analysis

Pyridine-2,3-dimethanol is a solid substance . Unfortunately, I could not find more specific information on the physical and chemical properties of Pyridine-2,3-dimethanol.

Scientific Research Applications

Magnetic Refrigerants

A study by Dermitzaki et al. (2013) highlights the use of pyridine-2,6-dimethanol in creating a {Cu(II)15Gd(III)7} cagelike molecule, showcasing a beautiful structure and ferrimagnetic behavior. This compound shows potential as a low-temperature magnetic refrigerant.

Photoluminescence Studies

In a study conducted by Katsoulakou et al. (2013), pyridine-2,6-dimethanol was used in zinc(II) carboxylate chemistry. The resulting hexanuclear zinc(II) carboxylate complexes showed significant photoluminescence, adding value to the field of optical materials.

Single-Molecule Magnets

A remarkable use of pyridine-2,6-dimethanol is demonstrated in the creation of a Mn25 complex with a record S = 51/2 spin for a molecular species, as researched by Murugesu et al. (2004). This complex is identified as the largest spin single-molecule magnet to date.

Molecular Coordination and Magnetic Studies

The coordination behavior of pyridine-2,6-dimethanol in copper(II) nitrate chemistry was explored by Vlahopoulou et al. (2009). The study resulted in a tetranuclear complex with intriguing magnetic properties.

Chemical Reactivity with Dichloromethane

Rudine et al. (2010) investigated the reactivity of pyridine derivatives, including pyridine-2,6-dimethanol, with dichloromethane under ambient conditions, revealing insights into their chemical interactions.

Versatile Coordination Chemistry

Tasiopoulos and Perlepes (2008) discussed the use of diol-type ligands like pyridine-2,6-dimethanol in the formation of various homometallic and heterometallic clusters. This study underscores the ligand's versatility in creating high-spin molecules and single-molecule magnets.

Development of Ni4 Clusters

Alexopoulou et al. (2012) used pyridine-2,6-dimethanol in reactions with nickel(II) acetate, leading to the formation of two distinct Ni4 clusters, depending on the solvent used. This study, published in the Australian Journal of Chemistry, highlights the solvent-dependent access to different core topologies in nickel(II) cluster chemistry (Alexopoulou et al., 2012).

Hydrogen Bonding and Aromatic Interactions

Andac et al. (2002) explored bis(pyridine-2,6-dimethanol-N,O,O')cobalt(II) and -copper(II) disaccharinate dihydrates, focusing on their three-dimensional structures. Their research revealed extensive hydrogen bonding and aromatic π-π stacking interactions, providing insights into the structural aspects of these compounds (Andac et al., 2002).

Coordination Chemistry with Early Transition Metals

The coordination behavior of 2,6-dimethanol pyridine with Group 4 and 5 metal alkoxides was studied by Boyle et al. (2015). They identified a series of complexes through alcoholysis reactions, contributing to the understanding of coordination chemistry in early transition metals (Boyle et al., 2015).

Research on Pyridine Degradation in Drinking Water

Li et al. (2017) conducted research on the degradation mechanism of pyridine in drinking water using a dielectric barrier discharge system. This study contributes to the understanding of water treatment processes for nitrogen heterocyclic compounds (Li et al., 2017).

Lanthanide Organic Frameworks and Luminescence

Huang et al. (2008) synthesized lanthanide–organic frameworks based on pyridine-2,6-dicarboxylic acid and studied their luminescent properties. This research provides valuable insights into the synthesis and characterization of luminescent materials (Huang et al., 2008).

Safety And Hazards

Pyridine-2,3-dimethanol should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

[2-(hydroxymethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-4-6-2-1-3-8-7(6)5-10/h1-3,9-10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTLQVHYDAMGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60509120
Record name (Pyridine-2,3-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-2,3-dimethanol

CAS RN

38070-79-0
Record name 2,3-Pyridinedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38070-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Pyridine-2,3-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution prepared by dissolving 29.5 g, of 2,3-dimethoxycarbonylpyridine in 200 ml of ethylether was added dropwise to a solution prepared by suspending 10 g of lithium aluminum hydride in 300 ml of dried ethylether at 0° C. This mixed solution was stirred at 20° C. for 3 hours and 30 ml of water was slowly added thereto at 0° C. The resulting solution was stirred for 5 hours at the room temperature and solid was filtered through celite. The filtrate was evaporated under reduced pressure and then the residual product was purified by a silica gel column chromatography (chloroform : methanol (10:1)) to give 10.4 g of the above title compound (yield: 75%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridine-2,3-dimethanol
Reactant of Route 2
Pyridine-2,3-dimethanol
Reactant of Route 3
Pyridine-2,3-dimethanol
Reactant of Route 4
Reactant of Route 4
Pyridine-2,3-dimethanol
Reactant of Route 5
Pyridine-2,3-dimethanol
Reactant of Route 6
Pyridine-2,3-dimethanol

Citations

For This Compound
2
Citations
R Zscherp, S Baumeister, D Schepmann… - European Journal of …, 2018 - Elsevier
It has been reported that benzo [7]annulen-7-amines bearing electron withdrawing substituents such as 3d with a 2-Cl or 3e with a 2-NO 2 moiety show very high affinity towards the …
Number of citations: 6 www.sciencedirect.com
A Garia, P Chauhan, R Halder… - The Journal of Organic …, 2020 - ACS Publications
A unique lactonization of 2-methyl-3-acyl-4-phenylquinolines using PhIO as the oxidant and selectfluor as an additive is reported. The reaction occurs under ambient conditions through …
Number of citations: 7 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.